molecular formula C7H8ClNO B1355014 2-Chloro-5-methoxy-3-methylpyridine CAS No. 74650-70-7

2-Chloro-5-methoxy-3-methylpyridine

Cat. No. B1355014
CAS RN: 74650-70-7
M. Wt: 157.6 g/mol
InChI Key: GHLYOKOAECDWQL-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-3-methylpyridine is a chemical compound with the CAS Number: 74650-70-7 . It has a molecular weight of 157.6 and its IUPAC name is 2-chloro-5-methoxy-3-methylpyridine . It is stored at temperatures between 2-8°C and is shipped at room temperature . The physical form of this compound is liquid .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-methoxy-3-methylpyridine is 1S/C7H8ClNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 . The InChI key is GHLYOKOAECDWQL-UHFFFAOYSA-N .

Scientific Research Applications

1. Use in Chemical Synthesis

  • Application : “2-Chloro-5-methylpyridine” is used in the synthesis of various organic compounds .
  • Method : A novel process is provided for the preparation of 2-chloro-5-methylpyridine from 3-methylpyridine-1-oxide and phosgene (COCl2). The process involves reacting 3-methylpyridine-1-oxide with trimethylamine and then with phosgene, at temperatures between -30°C and +50°C .
  • Results : The process results in the formation of 2-chloro-5-methylpyridine, which is known as an intermediate for pharmaceuticals and insecticides .

2. Use in Agrochemicals

  • Application : “2-Chloro-5-methylpyridine” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Method : The synthesis involves chlorinating 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine; subsequent vapor–phase fluorination of this intermediate .
  • Results : The major use of trifluoromethylpyridine derivatives is in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

3. Use in Neonicotinoid Compounds

  • Application : “2-Chloro-5-methoxy-3-methylpyridine” is used in the synthesis of new neonicotinoid compounds .
  • Method : The specific synthesis method is not detailed, but it involves using “2-Chloro-5-methoxy-3-methylpyridine” as a raw material .
  • Results : The neonicotinoid compounds synthesized have insecticidal activity. They are used in pesticide products such as imidacloprid and acetamiprid .

4. Use in Synthesis of Inhibitors

  • Application : “2-Chloro-5-methoxy-3-methylpyridine” can be used in the synthesis of certain inhibitors .
  • Method : The synthesis involves multiple steps starting from 2-fluoro-4-methylpyridine .
  • Results : The optimized synthesis results in a higher yield compared to other methods .

5. Use in Synthesis of 2,3,5-DCTF

  • Application : “2-Chloro-5-methoxy-3-methylpyridine” can be used in the synthesis of 2,3,5-DCTF, a key structural motif in active agrochemical and pharmaceutical ingredients .
  • Method : The synthesis involves chlorinating 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine; subsequent vapor–phase fluorination of this intermediate .
  • Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

6. Use in Synthesis of Organic Compounds

  • Application : “2-Chloro-5-methoxy-3-methylpyridine” is used in the synthesis of various organic compounds .
  • Method : The specific synthesis method is not detailed, but it involves using “2-Chloro-5-methoxy-3-methylpyridine” as a raw material .
  • Results : The synthesized compounds are used in various fields, including agrochemicals and pharmaceuticals .

Safety And Hazards

The safety information for 2-Chloro-5-methoxy-3-methylpyridine includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . It is recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .

Future Directions

2-Chloro-5-chloromethylpyridine, a compound similar to 2-Chloro-5-methoxy-3-methylpyridine, is used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity. It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide . This suggests potential future directions for the use of 2-Chloro-5-methoxy-3-methylpyridine in similar applications.

Relevant Papers The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study provides valuable insights into the synthesis of compounds like 2-Chloro-5-methoxy-3-methylpyridine .

properties

IUPAC Name

2-chloro-5-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLYOKOAECDWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511473
Record name 2-Chloro-5-methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methoxy-3-methylpyridine

CAS RN

74650-70-7
Record name 2-Chloro-5-methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a flame dried flask under N2 was placed DMF (150 mL), NaH (50% oil dispersion, 4.0 g, 0.08 mol) and 2-chloro-5-hydroxy-3-methylpyridine (11.7 g, 0.08 mol). The solution was stirred at 0°-5° C. until the evolution of H2 ceased and then a solution of CH3I (5.6 mL, 0.09 mol) in DMF (50 mL) was added dropwise. After the addition, the solution was allowed to stir at room temperature overnight. The resulting slurry was added to H2O and extracted with Et2 0 (3×). The organic layer was concentrated and the residue distilled at 85° C. (0.6 mm) to yield 12.8 g of 2-chloro-5-methoxy-3-methylpyridine (95%) as an oil; 1H NMR (CDCl3) δ2.35 (3H, s), 3.8 (3H, s), 7.1 (1H, d, J=3) and 7.9 (1H, d, J=3); MS m/e (M+) 157.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Name
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GS Ponticello, EL Engelhardt… - Journal of …, 1980 - Wiley Online Library
A convenient method for the synthesis of 2‐chloro‐5‐hydroxynicotinonitrile (10) via 5‐amino‐2‐chloro‐3‐methylpyridine (3) is described. Subsequent conversions provided the basic …
Number of citations: 2 onlinelibrary.wiley.com

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